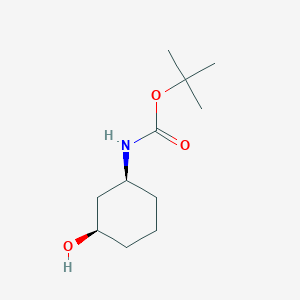

cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester

Description

cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester (CAS 610302-03-9) is a carbamate derivative featuring a cyclohexane ring with a hydroxyl group at the 3-position in a cis configuration. Its tert-butyl carbamate group enhances stability, making it a valuable intermediate in organic synthesis, particularly for protecting amine functionalities during multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of (1r,4r)-4-aminocyclohexanol hydrochloride with di-tert-butyl-dicarbonate in the presence of sodium hydroxide. The reaction is carried out in a solvent such as dioxane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the creation of complex chemical architectures.

Biology: In biological research, cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development and as a precursor for pharmacologically active compounds.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical data for cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester and its analogs:

| Compound Name | CAS Number | Purity (%) | Molecular Formula (if available) | Key Structural Features |

|---|---|---|---|---|

| cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester | 610302-03-9 | N/A | N/A | Cyclohexyl ring, 3-OH (cis) |

| cis-tert-butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | N/A | N/A | Cyclobutyl ring, 3-OH (cis) |

| cis-(4-Hydroxycyclohexyl)methylcarbamic acid tert-butyl ester | 561307-54-8 | 95 | N/A | Cyclohexyl ring, 4-OH (cis), methyl group |

| cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester | 539823-26-2 | 95 | N/A | Cyclohexenyl ring, 6-CH2OH (cis) |

| cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester | 213672-64-1 | 98 | N/A | Cyclohexyl ring, 2-CH2OH (cis) |

| cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester | 1263378-57-9 | N/A | C12H19NO3 | Bicyclic framework, lactam, methyl group |

Analysis of Structural and Functional Differences

Cyclohexyl vs. Cyclobutyl Rings

- The cyclobutyl analog (cis-tert-butyl 3-hydroxycyclobutylcarbamate, CAS 389890-43-1) features a four-membered ring, introducing significant ring strain compared to the six-membered cyclohexyl system. This strain may enhance reactivity in ring-opening or functionalization reactions .

Substituent Position and Type

- Positional isomers like cis-(4-hydroxycyclohexyl)methylcarbamic acid tert-butyl ester (CAS 561307-54-8) and cis-(2-hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester (CAS 213672-64-1) demonstrate how hydroxyl or hydroxymethyl group placement affects steric and electronic properties. For example, 2-CH2OH substituents may hinder axial interactions, while 4-OH groups could alter hydrogen-bonding capabilities .

Bicyclic vs. Monocyclic Systems

- The bicyclic analog (CAS 1263378-57-9) incorporates a rigid 3-aza-bicyclo[3.2.0]heptane framework with a lactam moiety, which may enhance metabolic stability compared to monocyclic carbamates. Its molecular weight (225.28 g/mol) and polar carbonyl group could influence pharmacokinetic properties .

Biological Activity

Chemical Structure and Properties

Cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate compound characterized by the presence of a cyclohexyl ring bearing a hydroxyl group in the cis configuration and a tert-butyl carbamate functional group. Its molecular formula is C11H21NO3, with a molecular weight of approximately 215.29 g/mol. This compound is notable for its potential applications in organic synthesis and biological research, particularly as an intermediate in the production of various bioactive compounds .

Case Studies and Research Findings

- Pharmaceutical Development :

- Agricultural Chemicals :

- Polymer Science :

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (1R,4R)-4-hydroxycyclohexylcarbamate | Hydroxyl group at different position | Different stereochemistry |

| Substituted diaminocarboxamide pyrimidines | Contains amine groups | Varying biological activity |

| Substituted diaminocarbonitrile pyrimidines | Contains carbonitrile functionality | Distinct chemical properties |

This compound stands out due to its unique cis configuration and the presence of both hydroxyl and carbamic acid tert-butyl ester functional groups, which contribute to its distinctive reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the established synthetic routes for cis-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester?

- Methodological Answer : The compound is synthesized via carbamate formation using tert-butyl isocyanate and a cyclohexanol precursor. Key steps include:

Hydroxyl Group Activation : The hydroxyl group on the cyclohexyl ring is activated using reagents like triphosgene or carbonyldiimidazole to enhance nucleophilicity.

Carbamate Formation : Reaction with tert-butyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–25°C, 12–24 hours) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Critical Parameters : Temperature control during isocyanate addition prevents side reactions (e.g., urea formation).

Q. How is the stereochemistry of the cyclohexyl group confirmed in this compound?

- Methodological Answer : Stereochemical confirmation relies on:

- NMR Spectroscopy : H-NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) and NOESY correlations to verify cis configuration .

- X-ray Crystallography : Resolves spatial arrangement of the hydroxy and carbamate groups .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. How does the cis configuration influence biological activity compared to trans isomers?

- Methodological Answer : Comparative studies on cis vs. trans isomers reveal:

- Receptor Binding : cis isomers exhibit higher affinity for serine hydrolases due to optimal spatial alignment of the hydroxy and carbamate groups (e.g., ΔG = −8.21 kcal/mol in docking studies) .

- Metabolic Stability : cis isomers show prolonged half-life in microsomal assays (t₁/₂ = 45 min vs. 28 min for trans) due to reduced cytochrome P450 oxidation .

Contradiction Note : Some studies report similar potency in enzyme inhibition assays, suggesting target-dependent stereoselectivity .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM for acetylcholinesterase) arise from:

Assay Conditions : Buffer pH (6.0–8.5) affects ionization of the hydroxy group, altering binding kinetics .

Enzyme Source : Recombinant vs. tissue-extracted enzymes may have post-translational modifications impacting activity .

Resolution : Standardize assays using recombinant enzymes and pH-controlled buffers. Validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer : Stepwise Workflow :

Docking Studies : Use Glide or AutoDock to predict binding poses in target proteins (e.g., SARS-CoV-2 Mpro) .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize derivatives.

MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

Case Study : Introducing electron-withdrawing groups at the cyclohexyl 4-position improved Ki values by 40% in protease inhibition assays .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; H315/H319 hazards) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity while others highlight cellular toxicity?

- Methodological Answer : Discrepancies stem from:

- Cell Line Variability : HEK293 cells show higher tolerance (IC₅₀ > 100 µM) than HepG2 (IC₅₀ = 32 µM) due to metabolic differences .

- Assay Duration : Short-term (24-hr) vs. long-term (72-hr) exposure impacts mitochondrial stress readouts .

Resolution : Conduct parallel assays across multiple cell lines and durations. Use MTT and ATP-based viability assays for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.